molecular formula C6H7F3O2 B6201663 rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis CAS No. 2694057-13-9

rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis

Cat. No.: B6201663
CAS No.: 2694057-13-9
M. Wt: 168.1
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Description

rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis is a cyclopropane derivative with a trifluoromethyl group and a carboxylic acid functional group

Properties

CAS No.

2694057-13-9

Molecular Formula

C6H7F3O2

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an olefin in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds to rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, cis include other cyclopropane derivatives with different substituents, such as:

    Cyclopropanecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Cyclopropylacetic acid: Contains an acetic acid group instead of a carboxylic acid, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a cyclopropane ring, which imparts distinct chemical and biological properties not found in other similar compounds.

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